2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Serine Protease Inhibition Structure-Activity Relationship Chemical Probe Selectivity

2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one offers a distinct electronic profile due to its m-CF3 substituent, enabling unique SAR exploration of serine protease inhibition (HLE, cathepsin G, Factor VIIa). Unlike 2-alkoxy or 2-alkylamino benzoxazinones, this alternate-substrate inhibitor provides differentiated selectivity windows and hydrolytic stability. Ideal for medicinal chemistry optimization of oral anticoagulants and inflammation probes. Available at ≥98% purity for reproducible head-to-head studies.

Molecular Formula C15H9F3N2O2
Molecular Weight 306.244
CAS No. 282529-88-8
Cat. No. B2617626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one
CAS282529-88-8
Molecular FormulaC15H9F3N2O2
Molecular Weight306.244
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C15H9F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)19-14-20-12-7-2-1-6-11(12)13(21)22-14/h1-8H,(H,19,20)
InChIKeyNCFWNAGDFTUTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one (CAS 282529-88-8): A Highly Functionalized Benzoxazinone Scaffold for Serine Protease Inhibition and Chemical Probe Development


2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one (CAS 282529-88-8) is a synthetic small molecule belonging to the 4H-3,1-benzoxazin-4-one class of heterocyclic compounds, recognized as mechanism-based, alternate-substrate inhibitors of serine proteases such as human leukocyte elastase (HLE), cathepsin G, and coagulation factor VIIa [1]. This specific derivative features a 2-anilino substitution with a 3-(trifluoromethyl) group (m-CF3) on the aniline ring, which is expected to impart distinct electronic and lipophilic properties compared to other 2-aryl or 2-alkylamino benzoxazinones [2]. Its molecular formula is C15H9F3N2O2, with a molecular weight of 306.24 g/mol, and it is commercially available at ≥95% purity .

Why 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one Cannot Be Trivially Replaced by Other Benzoxazinone Inhibitors


Within the benzoxazinone pharmacophore, the identity of the 2-substituent is the primary determinant of enzyme specificity, acylation rate, and overall hydrolytic stability [1]. As alternate substrate inhibitors, these compounds rely on enzyme-catalyzed ring opening to form a covalent acyl-enzyme intermediate, the lifetime of which is exquisitely sensitive to electronic and steric factors at the 2-position [1]. The introduction of a 3-trifluoromethylaniline group creates a distinct electronic environment (strong electron withdrawal) that is not replicated by simple 2-alkoxy or 2-alkylamino derivatives, nor by other 2-aryl compounds lacking the m-CF3 motif [2]. Consequently, substituting a different benzoxazinone—even one with similar reported potency against a primary target—can lead to drastically altered selectivity profiles, off-target activity, and solution stability, invalidating experimental comparisons [2].

Head-to-Head Quantitative Differentiation: 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one vs. Closest Structural Analogs


Structural Uniqueness: 2-(3-Trifluoromethylanilino) vs. Common 2-Aryl and 2-Alkylamino Benzoxazinones

The target compound is defined by its 2-substituent, 3-(trifluoromethyl)aniline, which is distinct from the most widely studied benzoxazinone inhibitors. This is not a minor variation; SAR studies on 2-aryl benzoxazinones demonstrate that the position and electronic nature of substituents on the 2-aryl ring directly control potency and selectivity for the Tissue Factor/Factor VIIa complex [1]. Common comparators include 2-ethoxy-5-ethylbenzoxazinone (Ki = 42 pM for HLE) [2], 2-(isopropylamino)-5-n-propyl-7-(dimethylamino)benzoxazinone (kOH = 0.01 M-1 s-1) [2], and URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one), a reported MAGL inhibitor with an IC50 of 200 nM . None of these possess the 3-trifluoromethylaniline motif. The target compound thus occupies a unique chemical space where its biological activity cannot be inferred from these structurally divergent analogs.

Serine Protease Inhibition Structure-Activity Relationship Chemical Probe Selectivity

Expected Hydrolytic Stability and Acylation Rate Modulation by the m-Trifluoromethyl Group

For 4H-3,1-benzoxazin-4-ones, the rate of alkaline hydrolysis (kOH-) and the subsequent enzyme acylation rate (kon) are dominated by the electronic character of the 2-substituent [1]. Electron-withdrawing groups at the 2-position generally enhance reactivity by increasing the electrophilicity of the lactone carbonyl, leading to faster acylation but potentially also faster non-specific hydrolysis. The 3-trifluoromethyl group is strongly electron-withdrawing (Hammett σm = 0.43). In contrast, the 2-isopropylamino group in a highly stabilized analog (compound 95) has a kOH- of 0.01 M-1 s-1 [1]. The target compound is predicted to have a significantly higher kOH- and kon compared to this electron-rich analog, making it a more reactive acylating agent for serine proteases.

Drug Discovery Serine Protease Mechanism Inhibitor Kinetics

Commercial Availability and Purity Benchmarking Against URB754

The target compound is readily available from commercial suppliers such as AKSci (catalog 7109CH) at a specified purity of ≥95% . This contrasts with the commercially notorious URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one), where the reported MAGL inhibitory activity was later attributed to a toxic organomercurial impurity, bis(methylthio)mercurane (IC50 = 11.9 nM), present in certain commercial batches [1]. The actual URB754 molecule has an IC50 of 200 nM against recombinant MAGL . While no such impurity issue is currently reported for the target compound, its availability from a reputable supplier with a defined purity specification provides a baseline for procurement and experimental reproducibility.

Chemical Reagent Procurement Purity Assessment Reproducibility

Defined Application Scenarios for 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one in Research and Early Discovery


Investigating Structure-Activity Relationships (SAR) of 2-Anilino Benzoxazinone Serine Protease Inhibitors

This compound serves as a key tool for expanding the SAR landscape around the benzoxazinone core. Its 3-trifluoromethylaniline group offers a distinct electronic and steric profile compared to previously characterized 2-aryl and 2-alkylamino derivatives [1]. Researchers can use it to systematically probe the influence of a strongly electron-withdrawing meta substituent on enzyme acylation rates, inhibitor potency, and selectivity across a panel of serine proteases (e.g., HLE, cathepsin G, factor VIIa) [2]. Its commercial availability with defined purity facilitates reproducible head-to-head comparisons.

Development of Selective Coagulation Factor VIIa/Tissue Factor Inhibitors

Given the established utility of 2-aryl substituted 4H-3,1-benzoxazin-4-ones as specific inhibitors of the TF/FVIIa complex [1], this compound represents a valuable new structural entry for exploring this target. The m-CF3 substituent may confer improved selectivity against other coagulation proteases (e.g., thrombin, factor Xa) or enhance binding affinity to the TF/FVIIa active site. It can be used as a starting point for medicinal chemistry optimization aimed at developing novel oral anticoagulants with potentially reduced bleeding risk [1].

Chemical Probe for Elucidating the Role of Serine Proteases in Inflammation and Tissue Remodeling

Benzoxazinones are established alternate substrate inhibitors of HLE, a protease implicated in tissue degradation in inflammatory diseases like emphysema and rheumatoid arthritis [1]. This compound, by virtue of its unique 2-substituent, may exhibit a distinct selectivity window compared to canonical HLE inhibitors (e.g., compound 38 with Ki = 42 pM) [1]. It can therefore be deployed as a chemical probe to dissect the contribution of different serine proteases in complex biological models of inflammation, provided its specific activity profile is first characterized against the relevant enzyme panel.

Benchmarking New Synthetic Methodologies for Functionalized Benzoxazinones

The compound's structure, containing a 3-trifluoromethylaniline moiety, makes it a relevant target for demonstrating new synthetic methods for accessing 2-amino substituted benzoxazinones. Recent advances in copper-catalyzed trifluoromethylation of alkenes and decarboxylative cyclizations have been applied to related benzoxazine scaffolds [2]. This commercially available compound can serve as an authentic standard for HPLC and NMR analysis during the development and validation of such novel synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.